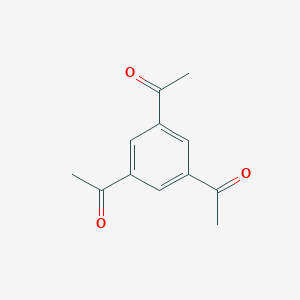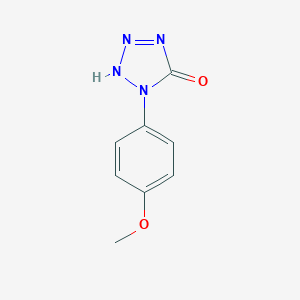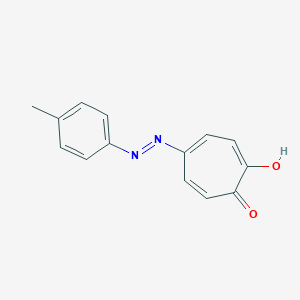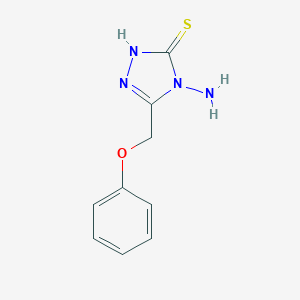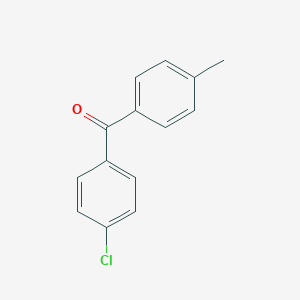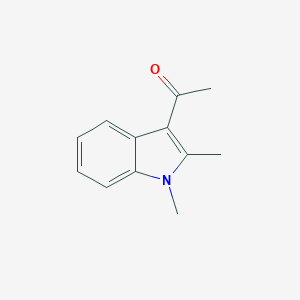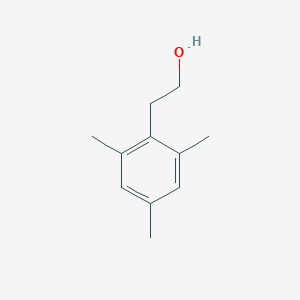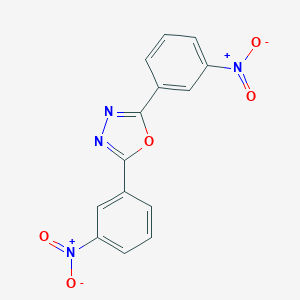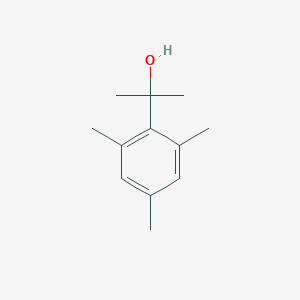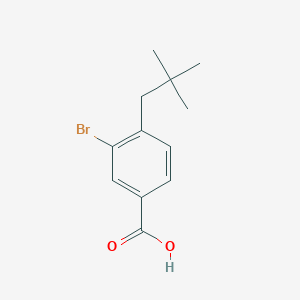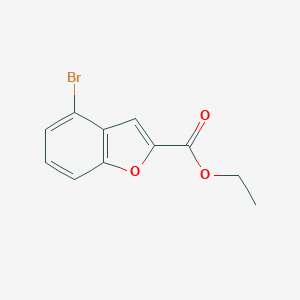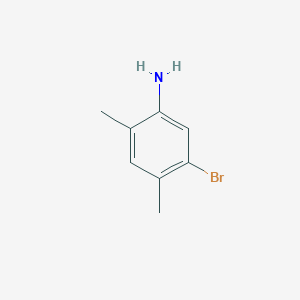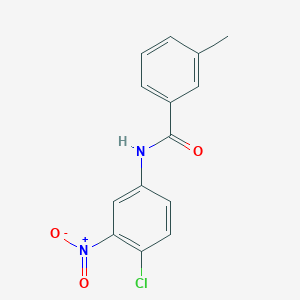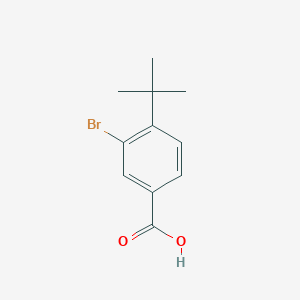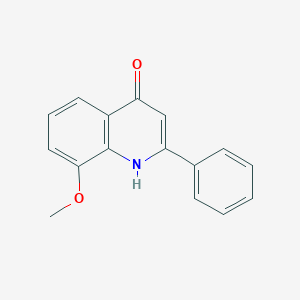
4-Hydroxy-8-methoxy-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-8-methoxy-2-phenylquinoline (HMQ) is a synthetic compound that belongs to the family of quinoline derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. HMQ has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline is not fully understood, but it is believed to act through a number of different pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. It has been shown to exhibit potent antioxidant activity, which can help to protect cells and tissues from oxidative damage. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for studying a variety of different diseases and conditions. However, there are also some limitations to using 4-Hydroxy-8-methoxy-2-phenylquinoline in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline may have off-target effects that could complicate experimental results.
Orientations Futures
There are a number of potential future directions for research involving 4-Hydroxy-8-methoxy-2-phenylquinoline. One area of interest is the development of new antibiotics based on 4-Hydroxy-8-methoxy-2-phenylquinoline and other quinoline derivatives. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline could be used as a tool for studying the role of oxidative stress in a variety of different diseases and conditions. Finally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-8-methoxy-2-phenylquinoline and its potential off-target effects.
Méthodes De Synthèse
4-Hydroxy-8-methoxy-2-phenylquinoline can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-dioxolane with 4-hydroxyquinoline in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to produce 4-Hydroxy-8-methoxy-2-phenylquinoline. The synthesis of 4-Hydroxy-8-methoxy-2-phenylquinoline is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
4-Hydroxy-8-methoxy-2-phenylquinoline has been used in a variety of scientific research applications due to its unique properties. It has been shown to exhibit potent antioxidant activity, making it useful in the study of oxidative stress and related diseases. 4-Hydroxy-8-methoxy-2-phenylquinoline has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, 4-Hydroxy-8-methoxy-2-phenylquinoline has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
825620-16-4 |
|---|---|
Nom du produit |
4-Hydroxy-8-methoxy-2-phenylquinoline |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
8-methoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-8-12-14(18)10-13(17-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |
Clé InChI |
ITBOMYQKVMBJAP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC2=C1NC(=CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



